molecular formula C13H14N2O3S B5520663 4-methoxy-N-(5-methylpyridin-2-yl)benzenesulfonamide CAS No. 6001-32-7

4-methoxy-N-(5-methylpyridin-2-yl)benzenesulfonamide

Cat. No.: B5520663
CAS No.: 6001-32-7
M. Wt: 278.33 g/mol
InChI Key: ZVQCTQDKTJQULO-UHFFFAOYSA-N
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Description

4-methoxy-N-(5-methylpyridin-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C13H14N2O3S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine .

Preparation Methods

Chemical Reactions Analysis

4-methoxy-N-(5-methylpyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

4-methoxy-N-(5-methylpyridin-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(5-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

4-methoxy-N-(5-methylpyridin-2-yl)benzenesulfonamide can be compared with other similar compounds, such as:

This compound’s unique structure, combining a methoxy group, a pyridine ring, and a sulfonamide group, contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4-methoxy-N-(5-methylpyridin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-10-3-8-13(14-9-10)15-19(16,17)12-6-4-11(18-2)5-7-12/h3-9H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQCTQDKTJQULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349977
Record name 4-methoxy-N-(5-methylpyridin-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203426
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6001-32-7
Record name 4-methoxy-N-(5-methylpyridin-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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